1,2,3,4,8,9-Hexabromodibenzo[b,d]furan
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Overview
Description
1,2,3,4,8,9-Hexabromodibenzo[b,d]furan is a halogenated organic compound belonging to the class of polybrominated dibenzofurans (PBDFs). These compounds are known for their persistence in the environment and potential toxicological effects. The molecular formula of this compound is C12H2Br6O, and it is characterized by the presence of six bromine atoms attached to a dibenzofuran backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,8,9-Hexabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,8,9-Hexabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated dibenzofurans.
Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran-2,3-dione, while reduction can produce dibenzofuran with fewer bromine atoms .
Scientific Research Applications
1,2,3,4,8,9-Hexabromodibenzo[b,d]furan has several scientific research applications, including:
Environmental Studies: Used as a marker for studying the distribution and fate of polybrominated dibenzofurans in the environment.
Toxicological Research: Investigated for its potential toxic effects on human health and wildlife.
Analytical Chemistry: Employed as a standard in the development and validation of analytical methods for detecting PBDFs in environmental samples.
Mechanism of Action
The mechanism of action of 1,2,3,4,8,9-Hexabromodibenzo[b,d]furan involves its interaction with cellular receptors and enzymes. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The activation of these pathways can lead to toxic effects such as oxidative stress and disruption of endocrine functions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,7,8,9-Hexabromodibenzo[b,d]furan: Another hexabrominated dibenzofuran with bromine atoms at different positions.
1,2,3,4,7,8-Hexabromodibenzo[b,d]dioxin: A related compound with an additional oxygen atom in the dibenzofuran structure.
1,2,3,4,6,7-Hexabromodibenzo[b,d]furan: A hexabrominated dibenzofuran with a different bromination pattern.
Uniqueness
1,2,3,4,8,9-Hexabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which influences its chemical properties and biological activity. The position of the bromine atoms affects the compound’s reactivity, toxicity, and environmental persistence, making it distinct from other hexabrominated dibenzofurans .
Properties
CAS No. |
617708-21-1 |
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Molecular Formula |
C12H2Br6O |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
1,2,3,4,8,9-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-3-1-2-4-5(7(3)14)6-8(15)9(16)10(17)11(18)12(6)19-4/h1-2H |
InChI Key |
FWKQJDKJACVPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=C(C(=C3Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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